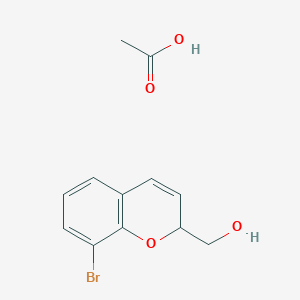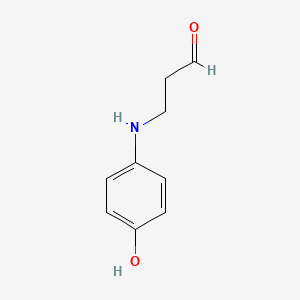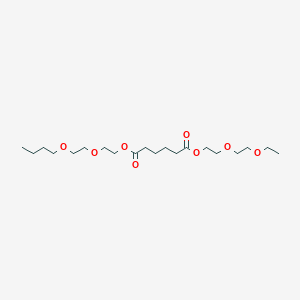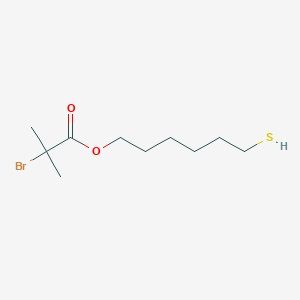
6-Sulfanylhexyl 2-bromo-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Sulfanylhexyl 2-bromo-2-methylpropanoate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a sulfanyl group attached to a hexyl chain, which is further connected to a 2-bromo-2-methylpropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanylhexyl 2-bromo-2-methylpropanoate typically involves the esterification of 6-sulfanylhexanol with 2-bromo-2-methylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Sulfanylhexyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as thiols, amines, and alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., thiols, amines), solvents (e.g., ethanol, acetonitrile), and mild heating (40-60°C).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid), and room temperature conditions.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and low temperatures (0-10°C).
Major Products Formed
Substitution: Thiol-substituted, amine-substituted, or alkoxide-substituted derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
6-Sulfanylhexyl 2-bromo-2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Sulfanylhexyl 2-bromo-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The sulfanyl group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which can further participate in various chemical transformations. The ester group can be hydrolyzed or reduced, providing access to different functional derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Sulfanylhexyl 2-chloro-2-methylpropanoate
- 6-Sulfanylhexyl 2-iodo-2-methylpropanoate
- 6-Sulfanylhexyl 2-fluoro-2-methylpropanoate
Uniqueness
6-Sulfanylhexyl 2-bromo-2-methylpropanoate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
672962-20-8 |
|---|---|
Fórmula molecular |
C10H19BrO2S |
Peso molecular |
283.23 g/mol |
Nombre IUPAC |
6-sulfanylhexyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C10H19BrO2S/c1-10(2,11)9(12)13-7-5-3-4-6-8-14/h14H,3-8H2,1-2H3 |
Clave InChI |
SSHPMORFGDRDBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OCCCCCCS)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


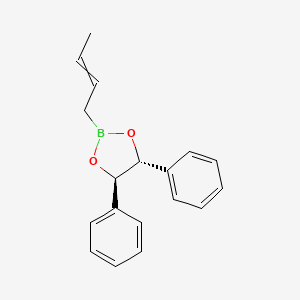
![3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one](/img/structure/B12525628.png)
![3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B12525630.png)
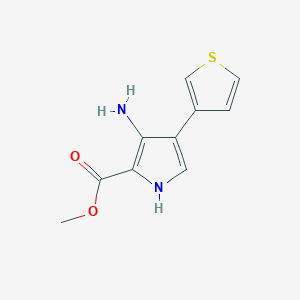
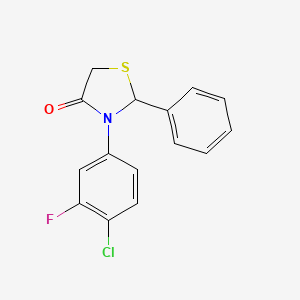
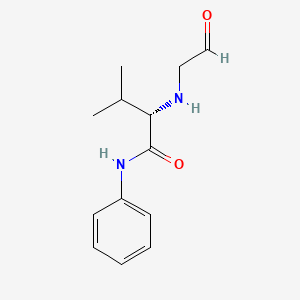
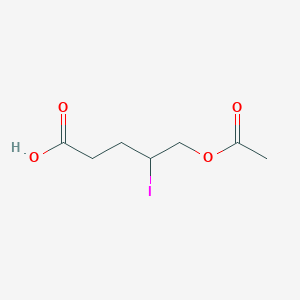
![6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12525653.png)
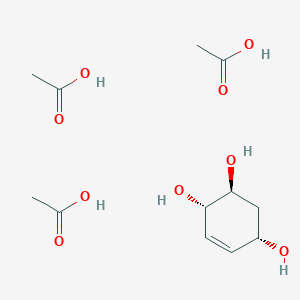
![1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12525678.png)
![Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]-](/img/structure/B12525679.png)
